ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10493562
InChI: InChI=1S/C20H22ClNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3
SMILES: CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol

ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC10493562

Molecular Formula: C20H22ClNO4

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate -

Specification

Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
IUPAC Name ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Standard InChI InChI=1S/C20H22ClNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3
Standard InChI Key PEDLPMDMVMZDAK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N
Canonical SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 4H-chromene backbone, a bicyclic system comprising a benzene ring fused to a pyran moiety. The chromene core is further functionalized at positions 2, 3, 4, 5, and 7 with the following groups:

  • Amino group (-NH2) at position 2, enabling hydrogen bonding and nucleophilic interactions.

  • Ethyl ester (-COOEt) at position 3, contributing to lipophilicity and metabolic stability.

  • 4-Chlorophenyl group at position 4, enhancing hydrophobic interactions and steric bulk.

  • Ketone (=O) at position 5, which participates in keto-enol tautomerism.

  • Two methyl groups (-CH3) at position 7, increasing steric hindrance and modulating ring conformation .

The molecular formula is C20H22ClNO4, with a molar mass of 375.8 g/mol. The IUPAC name reflects these substituents: ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate.

Stereoelectronic Properties

Density Functional Theory (DFT) studies on analogous chromenes reveal distinct electronic features:

  • HOMO-LUMO Gap: Calculations for similar compounds show energy gaps of 3.5–4.2 eV, indicating moderate reactivity .

  • Charge Distribution: The 4-chlorophenyl group exhibits electron-withdrawing effects, polarizing the chromene core. The amino and ester groups create localized regions of electron density, facilitating interactions with biological targets .

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The compound is typically synthesized via one-pot, three-component reactions (3-CRs) involving:

  • Aldehydes: e.g., 4-chlorobenzaldehyde.

  • Active Methylene Compounds: e.g., ethyl cyanoacetate or malononitrile.

  • Enolizable Carbonyl Compounds: e.g., dimedone (5,5-dimethylcyclohexane-1,3-dione) .

Table 1: Comparison of Catalytic Systems for Chromene Synthesis

CatalystConditionsYield (%)Time (h)Reference
Nano-kaoline/BF3/Fe3O4Solvent-free, 80°C921.5
NS-doped GOQDsEthanol, reflux982
Piperidine (conventional)Ethanol, reflux854

The reaction proceeds via Knoevenagel condensation (aldehyde + active methylene compound) followed by Michael addition and cyclization to form the chromene ring . Nano-catalysts like Fe3O4-supported systems enhance reaction efficiency by providing high surface area and recyclability .

Green Chemistry Innovations

Recent advancements emphasize sustainability:

  • Solvent-free synthesis: Nano-kaoline/BF3/Fe3O4 catalyzes reactions without solvents, reducing waste .

  • Biodegradable catalysts: NS-doped graphene oxide quantum dots (GOQDs) achieve 98% yield in ethanol, combining high efficiency with environmental safety .

Analytical Characterization

Table 2: Key Spectroscopic Features

TechniqueObservationsReference
FT-IRν(NH2) = 3360 cm⁻¹; ν(C=O) = 1680 cm⁻¹
1H NMRδ 1.25 (t, 3H, CH2CH3); δ 4.15 (q, 2H, OCH2)
13C NMRδ 165.2 (C=O); δ 114.5 (C-Cl)
MS (ESI+)m/z 376.1 [M+H]+

Computational Insights

DFT Studies

  • Molecular Electrostatic Potential (MEP): Reveals nucleophilic regions at the amino group and electrophilic zones near the chlorophenyl ring .

  • Natural Bond Orbital (NBO) Analysis: Highlights strong hyperconjugative interactions between the lone pairs of the amino group and the σ* orbitals of adjacent C-N bonds .

ADMET Predictions

  • Absorption: High Caco-2 permeability (LogP = 2.8).

  • Metabolism: Susceptible to esterase-mediated hydrolysis, generating the active carboxylic acid derivative .

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